4-Bromo-1-chloro-2-(chloromethoxy)benzene
Description
Properties
Molecular Formula |
C7H5BrCl2O |
|---|---|
Molecular Weight |
255.92 g/mol |
IUPAC Name |
4-bromo-1-chloro-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(10)7(3-5)11-4-9/h1-3H,4H2 |
InChI Key |
XJIDDNLUSABYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Halogenated Benzoyl Chloride Intermediate
- Starting from 5-bromo-2-chlorobenzoic acid , conversion to the corresponding benzoyl chloride is achieved using oxalyl chloride in the presence of catalytic dimethylformamide (DMF) as an activator.
- Reaction conditions: Stirring at 25–30 °C for 1 hour in dichloromethane under nitrogen atmosphere.
- Work-up involves concentration under vacuum at 40–45 °C to yield an oily benzoyl chloride intermediate.
- This step is critical to activate the acid for subsequent electrophilic aromatic substitution or nucleophilic attack.
Formation of the Benzyl Ether Intermediate
- The benzoyl chloride intermediate is reacted with an appropriate nucleophile, such as phenetole (4-ethoxyphenol) or an analogous phenolic compound, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
- The reaction is conducted at low temperatures (0–5 °C) to control regioselectivity and minimize side reactions.
- The electrophilic aromatic substitution produces a benzophenone-type intermediate (e.g., 5-bromo-2-chloro-4'-ethoxybenzophenone).
- This intermediate can be reduced subsequently to the benzyl ether.
Reduction to Benzyl Ether
- The benzophenone intermediate is reduced to the benzyl ether using hydride donors such as sodium borohydride (NaBH4) or triethylsilane in the presence of Lewis acids.
- Reduction conditions vary:
- The reduction step converts the carbonyl group to the corresponding benzylic position, yielding 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene or analogous compounds.
Introduction of the Chloromethoxy Group
- For the specific chloromethoxy substituent (-OCH2Cl), etherification can be achieved by reacting the corresponding hydroxybenzyl derivative with chloromethylating agents such as chloromethyl methyl ether or by nucleophilic substitution using chloromethyl chloride under basic or acidic catalysis.
- This step requires careful control to avoid over-chlorination or side reactions with the halogen substituents on the aromatic ring.
- Literature specific to this compound is limited, but analogous methods for chloromethylation of phenolic ethers are well-established in organic synthesis.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Description & Outcome |
|---|---|---|
| 1 | 5-Bromo-2-chlorobenzoic acid + Oxalyl chloride + DMF in DCM, 25–30 °C, 1 h | Formation of 5-bromo-2-chlorobenzoyl chloride intermediate |
| 2 | Add phenetole or phenol + AlCl3 at 0–5 °C in DCM | Electrophilic aromatic substitution to form benzophenone intermediate |
| 3 | Add NaBH4 + AlCl3 in THF at 0–5 °C, stir at 60–65 °C for 16 h or triethylsilane at 20–25 °C for 36 h | Reduction to benzyl ether derivative |
| 4 | React hydroxybenzyl intermediate with chloromethylating agent under controlled conditions | Formation of chloromethoxy substituent |
| 5 | Work-up: aqueous washes, organic extraction, drying, concentration | Isolation of pure this compound |
Analytical and Purification Notes
- Purification is typically achieved by washing organic layers with aqueous bicarbonate and water, followed by vacuum concentration.
- Crystallization from ethanol at low temperatures (-20 to -15 °C) can be used to isolate the solid product.
- Yields reported for analogous compounds (e.g., 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene) are high, around 90–97%.
- Avoidance of solvents like acetonitrile during reduction prevents formation of impurities such as N-acetyl diphenylmethylamines.
Summary Table of Key Reagents and Conditions
| Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Benzoyl chloride formation | Oxalyl chloride, DMF catalyst, DCM, 25–30 °C | Acid chloride formation | Inert atmosphere (N2) recommended |
| Electrophilic substitution | Phenol/phenetole, AlCl3, 0–5 °C, DCM | Aromatic substitution to benzophenone | Low temp to control regioselectivity |
| Reduction | NaBH4 + AlCl3 in THF or triethylsilane in DCM | Carbonyl to benzyl reduction | Avoid acetonitrile to reduce impurities |
| Chloromethylation | Chloromethyl methyl ether or chloromethyl chloride | Introduction of chloromethoxy group | Requires controlled conditions |
| Purification | Aqueous washes, crystallization in ethanol | Isolation of pure product | Vacuum drying at 25–30 °C |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-(chloromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include benzoquinones and other oxidized aromatic compounds.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-chloro-2-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-(chloromethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine and chlorine makes the benzene ring more susceptible to nucleophilic attack. The chloromethoxy group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₆BrCl₂O (hypothetical for chloromethoxy variant; confirmed analogs: C₁₅H₁₄BrClO for ethoxybenzyl variant) .
- Molecular Weight : ~325.63 g/mol (for ethoxybenzyl analog) .
- Structure : The chloromethoxy group introduces steric hindrance and electron-withdrawing effects, influencing reactivity in coupling and substitution reactions .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Biological Activity
4-Bromo-1-chloro-2-(chloromethoxy)benzene is a halogenated aromatic compound with notable biological activities. Its structure, characterized by multiple halogen substituents on a benzene ring, contributes to its reactivity and potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and comparative analysis with similar compounds.
- Molecular Formula : C7H5BrCl2
- Molecular Weight : 239.92 g/mol
- Density : 1.7 g/cm³
- Boiling Point : 274.5 °C
This compound acts primarily as a benzylic halide , allowing it to undergo nucleophilic substitution reactions. This property makes it relevant in various biochemical pathways, particularly in the synthesis of biologically active compounds. For instance, it has been shown to contribute to the development of CCR5 antagonists, which are significant in treating HIV infections.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antiviral Activity : It has been utilized in synthesizing compounds that inhibit HIV by targeting the CCR5 receptor.
- Toxicity : The compound is associated with severe skin burns and respiratory irritation upon exposure, highlighting its potential hazards in laboratory and industrial settings.
Toxicological Profile
The toxicity data for this compound indicates acute effects primarily related to skin and respiratory systems. Long-term exposure studies have not shown chronic effects; however, precautionary measures are recommended due to its irritant properties .
| Toxicity Endpoint | Classification |
|---|---|
| Acute Toxicity | Moderate |
| Skin Irritation | Severe |
| Respiratory Sensitization | Moderate |
| Eye Irritation | Severe |
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-1-bromobenzene | C6H4BrCl | Simpler reactivity without chloromethyl group |
| 4-Bromo-2-chlorotoluene | C7H6BrCl | Contains a methyl group affecting reactivity |
| 1-Bromo-4-chlorobenzene | C6H4BrCl | Different substitution pattern |
| 4-Bromo-1-chloro-2-methylbenzene | C8H8BrCl | Additional methyl group alters reactivity |
The presence of both bromine and chlorine atoms along with the chloromethyl group in this compound significantly influences its chemical behavior and biological applications compared to these similar compounds .
Case Studies
Research has highlighted several case studies where this compound was pivotal:
- Synthesis of CCR5 Antagonists : A study demonstrated that derivatives of this compound could effectively block CCR5, showcasing its potential in antiviral therapies.
- Environmental Impact Assessments : Studies on halogenated compounds have indicated that while this compound exhibits useful biological properties, it also poses risks to aquatic ecosystems due to its toxicity profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
